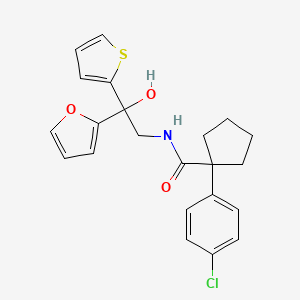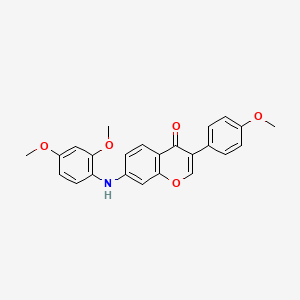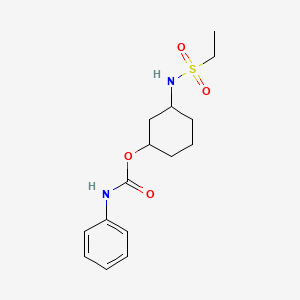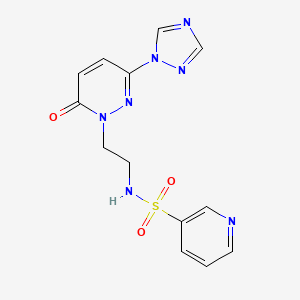
1-(4-chlorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C22H22ClNO3S and its molecular weight is 415.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antiprotozoal Activity Compounds structurally related to 1-(4-chlorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide have shown promising antimicrobial and antiprotozoal activities. For instance, derivatives of furan and thiophene were synthesized and exhibited significant antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Arora et al., 2013). Similarly, compounds with furan and thiophene structures have been evaluated for their antimalarial and antitrypanosomal activities, with some demonstrating effective action against Trypanosoma rhodesiense, indicating their utility in antiprotozoal drug development (Das & Boykin, 1977).
Dye-Sensitized Solar Cells (DSSCs) Derivatives incorporating furan and thiophene units have been investigated for their application in dye-sensitized solar cells (DSSCs). A study found that phenothiazine derivatives with furan linkers enhanced the solar energy-to-electricity conversion efficiency of DSSCs, underlining the potential of such compounds in improving renewable energy technologies (Kim et al., 2011).
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO3S/c23-17-9-7-16(8-10-17)21(11-1-2-12-21)20(25)24-15-22(26,18-5-3-13-27-18)19-6-4-14-28-19/h3-10,13-14,26H,1-2,11-12,15H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYCDRKQMROBJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B3018334.png)


![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(5-hydroxypyridin-3-yl)methanone](/img/structure/B3018339.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B3018340.png)
![N-(1-Cyanocyclopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B3018345.png)

![4-(6-Cyclopentyloxypyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3018348.png)



![Cyclopentyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate](/img/structure/B3018353.png)

![5-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B3018355.png)
